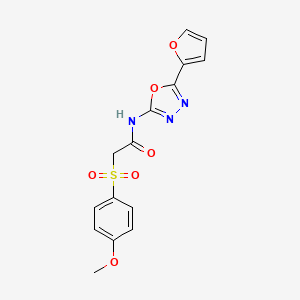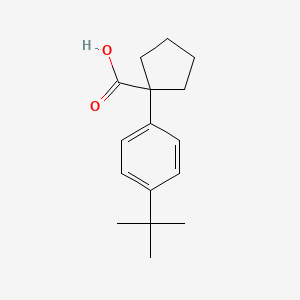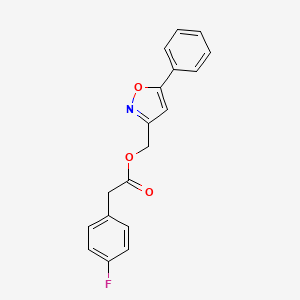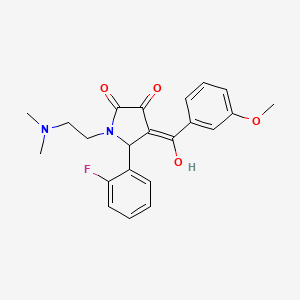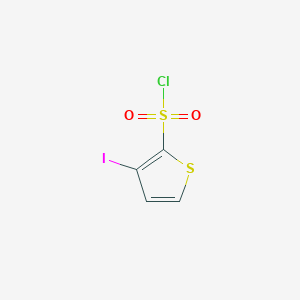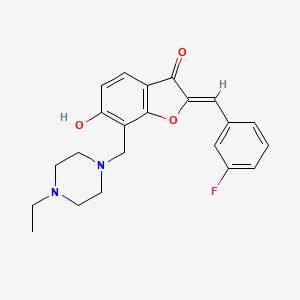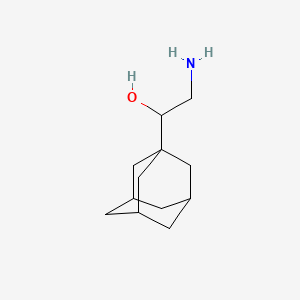
1-(1-Adamantyl)-2-aminoethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Adamantyl)-2-aminoethanol is an organic compound characterized by the presence of an adamantane moiety attached to an aminoethanol group Adamantane, a tricyclic hydrocarbon, is known for its rigid and bulky structure, which imparts unique properties to its derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(1-Adamantyl)-2-aminoethanol can be synthesized through several methods. One common approach involves the reaction of 1-adamantyl bromide with ethanolamine in the presence of a base such as potassium carbonate. The reaction typically proceeds under reflux conditions, yielding the desired product after purification.
Industrial Production Methods: Industrial production of this compound often involves the use of adamantane as a starting material. The adamantane is first brominated to form 1-adamantyl bromide, which is then reacted with ethanolamine. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(1-Adamantyl)-2-aminoethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.
Substitution: Thionyl chloride or phosphorus tribromide can be used to replace the hydroxyl group with a halide.
Major Products:
Oxidation: Formation of 1-(1-adamantyl)-2-aminoacetone.
Reduction: Formation of 1-(1-adamantyl)-2-aminoethane.
Substitution: Formation of 1-(1-adamantyl)-2-chloroethanol.
Scientific Research Applications
1-(1-Adamantyl)-2-aminoethanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials with enhanced thermal and mechanical properties.
Mechanism of Action
The mechanism of action of 1-(1-Adamantyl)-2-aminoethanol involves its interaction with various molecular targets. The adamantane moiety provides steric hindrance, which can influence the binding affinity and selectivity of the compound. The aminoethanol group can participate in hydrogen bonding and electrostatic interactions, further modulating the compound’s activity. Specific pathways and targets may vary depending on the application, but common targets include enzymes and receptors involved in neurological processes.
Comparison with Similar Compounds
1-(1-Adamantyl)-2-aminoethanol can be compared with other adamantane derivatives such as:
1-Adamantylamine: Lacks the hydroxyl group, resulting in different reactivity and applications.
1-(1-Adamantyl)-2-ethanol: Lacks the amino group, affecting its biological activity.
1-(1-Adamantyl)-2-chloroethanol: A halogenated derivative with distinct chemical properties.
Uniqueness: The presence of both an amino and a hydroxyl group in this compound makes it a versatile compound with unique reactivity and potential applications. Its structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
1-(1-adamantyl)-2-aminoethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO/c13-7-11(14)12-4-8-1-9(5-12)3-10(2-8)6-12/h8-11,14H,1-7,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLCFWAYXPRBRNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(CN)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-3-(trifluoromethyl)benzamide](/img/structure/B2708731.png)
![N-(6-chloro-1,3-benzothiazol-2-yl)-2-[4-(ethanesulfonyl)phenyl]acetamide](/img/structure/B2708732.png)
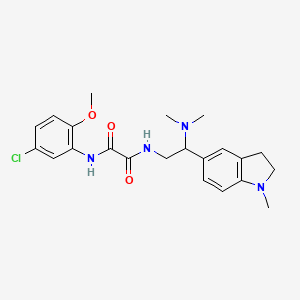
![2-(acetylsulfanyl)-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2708735.png)
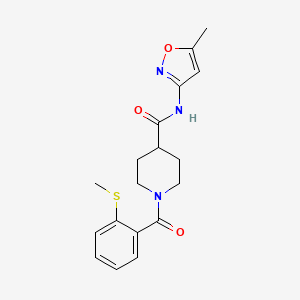
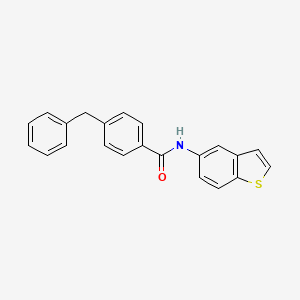
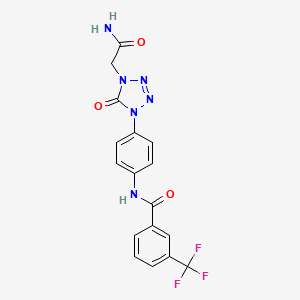
![7-(2-chlorophenyl)-1,3-dimethyl-5-((2-morpholinoethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2708742.png)
